molecular formula C9H18N2O4S B2630284 N-(1-methoxypropan-2-yl)-1-(methylsulfonyl)azetidine-3-carboxamide CAS No. 1428372-44-4

N-(1-methoxypropan-2-yl)-1-(methylsulfonyl)azetidine-3-carboxamide

Cat. No.: B2630284
CAS No.: 1428372-44-4
M. Wt: 250.31
InChI Key: CHOHRZCXAFPVPJ-UHFFFAOYSA-N
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Description

N-(1-methoxypropan-2-yl)-1-(methylsulfonyl)azetidine-3-carboxamide is a synthetic organic compound. It is characterized by the presence of an azetidine ring, a methoxypropan-2-yl group, and a methylsulfonyl group. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-methoxypropan-2-yl)-1-(methylsulfonyl)azetidine-3-carboxamide typically involves multiple steps:

    Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Methoxypropan-2-yl Group: This step may involve alkylation reactions.

    Attachment of the Methylsulfonyl Group: This can be done through sulfonylation reactions using reagents like methylsulfonyl chloride.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxypropan-2-yl group.

    Reduction: Reduction reactions could potentially target the azetidine ring or the carboxamide group.

    Substitution: The methylsulfonyl group may be involved in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.

Scientific Research Applications

N-(1-methoxypropan-2-yl)-1-(methylsulfonyl)azetidine-3-carboxamide may have applications in various fields:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in biochemical studies or as a probe in molecular biology.

    Medicine: Possible applications in drug development, particularly if it exhibits biological activity.

    Industry: Use in the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it could involve interactions with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(1-methoxypropan-2-yl)-1-(methylsulfonyl)azetidine-3-carboxamide: can be compared with other azetidine derivatives, sulfonyl compounds, and carboxamides.

    Azetidine-3-carboxamide: Lacks the methoxypropan-2-yl and methylsulfonyl groups.

    N-(1-methoxypropan-2-yl)azetidine-3-carboxamide: Lacks the methylsulfonyl group.

Uniqueness

The presence of both the methoxypropan-2-yl and methylsulfonyl groups in this compound may confer unique chemical properties, such as increased solubility or specific reactivity patterns, distinguishing it from similar compounds.

Properties

IUPAC Name

N-(1-methoxypropan-2-yl)-1-methylsulfonylazetidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O4S/c1-7(6-15-2)10-9(12)8-4-11(5-8)16(3,13)14/h7-8H,4-6H2,1-3H3,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHOHRZCXAFPVPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)NC(=O)C1CN(C1)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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